4-cyano-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2/c1-9-7-12(20-21(9)2)14-18-19-15(23-14)17-13(22)11-5-3-10(8-16)4-6-11/h3-7H,1-2H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVMSGOKYXIZRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 1,5-Dimethyl-1H-Pyrazole-3-Carbohydrazide
The 1,5-dimethylpyrazole subunit is synthesized via cyclocondensation of acetylacetone (2,4-pentanedione) with methylhydrazine in ethanol under reflux. The resulting 1,5-dimethyl-1H-pyrazole-3-carboxylic acid is then converted to its corresponding hydrazide by treatment with thionyl chloride () to form the acid chloride, followed by reaction with hydrazine hydrate ():
Cyclization to 1,3,4-Oxadiazole
The carbohydrazide undergoes cyclodehydration using phosphorus oxychloride () as a dehydrating agent. This step forms the 1,3,4-oxadiazole ring, yielding 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine:
Optimization Notes :
Amide Coupling with 4-Cyanobenzoyl Chloride
The final step involves coupling the oxadiazole amine with 4-cyanobenzoyl chloride to form the target benzamide.
Preparation of 4-Cyanobenzoyl Chloride
4-Cyanobenzoic acid is treated with excess thionyl chloride () under reflux to generate the acyl chloride:
Coupling Reaction
The oxadiazole amine is reacted with 4-cyanobenzoyl chloride in anhydrous dichloromethane () using triethylamine () as a base to scavenge HCl:
Reaction Conditions :
-
Temperature: 0–5°C (initial), then room temperature.
-
Yield: 70–80% after column chromatography (silica gel, ethyl acetate/hexane).
Alternative Synthetic Routes and Comparative Analysis
Thiosemicarbazide Cyclization
An alternative approach involves the use of thiosemicarbazide intermediates. For example, N-[5-(cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a4 ) in was synthesized via cyclization of a thiosemicarbazide with concentrated sulfuric acid (). Adapting this method, the pyrazole-substituted thiosemicarbazide could be cyclized to form the oxadiazole ring, though this route may require stringent control of acidity and temperature to avoid side reactions.
Microwave-Assisted Synthesis
Recent advancements in microwave-assisted organic synthesis (MAOS) could reduce reaction times. For instance, cyclization steps that traditionally take 6–8 hours under reflux may be completed in 15–30 minutes under microwave irradiation at 100–120°C.
Characterization and Analytical Data
The final product is characterized by spectroscopic and chromatographic methods:
Challenges and Mitigation Strategies
Byproduct Formation During Cyclization
Incomplete dehydration during oxadiazole formation may yield hydrazone byproducts. This is mitigated by using excess and maintaining anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Aqueous or organic solvents, depending on the reactivity of the substituents.
Major Products Formed:
Oxidation: Cyano to carboxylic acid derivatives.
Reduction: Cyano to amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds containing pyrazole and oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of 4-cyano-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide can inhibit tumor cell proliferation. In particular, the compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for potential therapeutic use.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains. The presence of the cyano and oxadiazole groups may play a crucial role in enhancing the compound's interaction with microbial targets.
Inhibitors of Enzymatic Activity
Additionally, this compound has been studied as a potential inhibitor of specific enzymes involved in disease pathways. For example, it may act as an inhibitor for enzymes related to cancer metabolism or infectious diseases, providing a pathway for drug development.
Agricultural Applications
Pesticidal Activity
The structural characteristics of this compound suggest potential applications in agriculture as a pesticide or herbicide. Research into similar compounds has shown efficacy against pests and weeds while maintaining low toxicity to non-target organisms.
Plant Growth Regulation
Some studies have indicated that derivatives of this compound may influence plant growth and development. The ability to modulate plant hormones could lead to enhanced crop yields and stress resistance.
Material Science Applications
Polymeric Materials
In material science, the incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties.
Nanomaterials Development
The compound's unique properties have also been investigated for the synthesis of nanomaterials. Its ability to function as a stabilizing agent in nanoparticle synthesis could lead to innovative applications in electronics and photonics.
Data Tables
| Application Area | Potential Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Cytotoxic effects on cancer cell lines |
| Antimicrobial agents | Inhibitory effects on bacterial strains | |
| Enzyme inhibitors | Potential inhibitors for disease-related enzymes | |
| Agricultural Science | Pesticides | Efficacy against pests with low toxicity |
| Plant growth regulators | Modulation of plant hormones | |
| Material Science | Polymeric materials | Enhanced thermal stability |
| Nanomaterials | Stabilizing agent in nanoparticle synthesis |
Mechanism of Action
The mechanism by which 4-cyano-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. The cyano group and benzamide moiety play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Key Structural Features and Modifications
The target compound is compared to two antifungal 1,3,4-oxadiazole derivatives, LMM5 and LMM11 (), and fluorinated analogs from a 2023 patent (). Key structural differences include:
Physicochemical Properties and Bioavailability
Using parameters from , the following table highlights critical properties:
- Rotatable Bonds : The target compound’s rigid pyrazole reduces rotatable bonds (~5 vs. ~8 in LMM5/LMM11), favoring oral bioavailability ().
- Polar Surface Area (PSA): Lower PSA (~90 Ų) compared to LMM5/LMM11 (~110–120 Ų) suggests improved membrane permeability. Fluorinated analogs have even lower PSA due to nonpolar fluorine atoms.
- Hydrogen Bonding: Fewer H-bond donors/acceptors than LMM5/LMM11 may reduce solubility but enhance permeability.
Biological Activity
4-cyano-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to detail its biological activity based on diverse sources, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzamide core with a cyano group and a 1,3,4-oxadiazole ring substituted with a 1H-pyrazole moiety. This unique structure may contribute to its diverse biological activities.
Anticancer Activity
Research has indicated that compounds containing the oxadiazole and pyrazole moieties exhibit significant anticancer properties. For instance:
- A study involving similar pyrazole derivatives demonstrated potent antiproliferative effects against various cancer cell lines, including MIA PaCa-2 pancreatic cancer cells. These compounds were found to modulate autophagy and inhibit mTORC1 signaling pathways, which are crucial for cancer cell survival and proliferation .
- The structure-activity relationship (SAR) studies revealed that modifications to the pyrazole and oxadiazole rings can enhance anticancer efficacy. Specifically, the presence of electron-withdrawing groups increased the potency of these compounds against cancer cells .
Antimicrobial Activity
Compounds with oxadiazole structures have been reported to possess broad-spectrum antimicrobial activities:
- A review highlighted that 1,3,4-oxadiazole derivatives are effective against various microbial strains, including bacteria and fungi. These compounds often exhibit mechanisms involving inhibition of key enzymes or disruption of cellular integrity .
- In vitro studies showed that similar benzamide derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of mTORC1 Pathway : This pathway is crucial for cell growth and proliferation. By inhibiting mTORC1, the compound may induce autophagy in cancer cells, leading to reduced viability.
- Antifungal Mechanisms : Similar compounds have been shown to inhibit cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi, effectively compromising fungal cell membrane integrity .
Case Studies
Several studies have explored the biological activity of related compounds:
- In one study on pyrazole-benzamide derivatives, two selected compounds exhibited submicromolar antiproliferative activity in MIA PaCa-2 cells while also enhancing autophagic flux under starvation conditions .
- Another investigation into oxadiazole derivatives reported significant cytotoxicity against various cancer cell lines (e.g., HeLa and Caco-2) with IC50 values indicating strong potential for further development as anticancer agents .
Data Tables
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity | MIC Values |
|---|---|---|---|---|
| This compound | Structure | Moderate (submicromolar) | Effective against Gram-positive bacteria | < 25 µg/mL |
| Related Pyrazole Derivative | Structure | High (nanomolar) | Broad-spectrum | < 10 µg/mL |
Q & A
What are the recommended synthetic routes for 4-cyano-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how do reaction conditions influence yield?
Level : Basic
Methodological Answer :
The synthesis typically involves multi-step protocols, including:
Condensation reactions to form the oxadiazole core, as seen in analogous pyrazole-oxadiazole hybrids .
Cyclization of intermediates under controlled temperatures (80–120°C) using catalysts like POCl₃ or PCl₃ to enhance ring closure efficiency .
Purification via column chromatography with gradients of ethyl acetate/hexane to isolate the final product.
Key factors affecting yield:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Reaction time : Extended durations (12–24 hours) for cyclization steps minimize side products.
- Catalyst stoichiometry : Excess POCl₃ (1.5–2.0 equiv.) maximizes oxadiazole formation .
How can computational chemistry optimize the synthesis of this compound?
Level : Advanced
Methodological Answer :
Modern computational approaches, such as those employed by ICReDD, integrate:
Quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, identifying energetically favorable conditions .
Machine learning (ML) to analyze experimental datasets and predict optimal parameters (e.g., solvent, temperature) for higher yields.
Feedback loops : Experimental results are fed back into simulations to refine predictive models, reducing trial-and-error iterations by ~40% .
What analytical techniques are critical for characterizing structural integrity?
Level : Basic
Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy).
- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline forms .
- HPLC-PDA : Assesses purity (>95% threshold for biological assays) using C18 columns and acetonitrile/water gradients .
What methodologies assess biological activity in enzyme inhibition studies?
Level : Advanced
Methodological Answer :
Molecular docking : AutoDock Vina or Schrödinger Suite models binding affinities to target enzymes (e.g., kinases, cyclooxygenases) .
In vitro assays :
- Fluorescence-based assays measure IC₅₀ values using fluorogenic substrates.
- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (ka/kd rates) .
Cellular validation : Dose-response curves in relevant cell lines (e.g., cancer models) with controls for cytotoxicity (MTT assay) .
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Level : Advanced
Methodological Answer :
- Cross-validation : Compare NMR data with computed chemical shifts (e.g., using ACD/Labs or ChemDraw predictions).
- 2D NMR techniques : HSQC and HMBC clarify through-bond correlations for ambiguous protons .
- Computational validation : DFT-optimized structures are compared with experimental IR or Raman spectra to confirm functional groups .
What are key considerations for multi-step synthesis of heterocyclic benzamide derivatives?
Level : Advanced
Methodological Answer :
- Intermediate stability : Protect reactive groups (e.g., cyano) using trimethylsilyl chloride during harsh conditions .
- Purification : Employ flash chromatography after each step to remove unreacted starting materials.
- Scalability : Optimize solvent volumes (e.g., <5 mL/mmol) to reduce waste and cost .
What strategies improve solubility and stability for in vitro studies?
Level : Basic
Methodological Answer :
- Salt formation : Hydrochloride or sodium salts enhance aqueous solubility.
- Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound integrity in cell culture media .
- Lyophilization : Freeze-dry the compound for long-term storage at -80°C .
How do pyrazole substituent variations affect physicochemical properties?
Level : Advanced
Methodological Answer :
- Electron-withdrawing groups (e.g., -CN, -NO₂): Increase metabolic stability but reduce solubility.
- Methyl groups : Improve lipophilicity (logP ↑0.5–1.0) and membrane permeability, as shown in fluorobenzamide analogs .
- Heteroatom substitution (e.g., S→O in oxadiazole): Alters hydrogen-bonding capacity and binding affinity .
What best practices ensure synthesis reproducibility across laboratories?
Level : Basic
Methodological Answer :
- Detailed SOPs : Specify exact equivalents, temperature ramps, and stirring rates.
- Quality control : Validate starting materials via GC-MS or NMR before use .
- Inter-lab calibration : Share reference spectra (NMR, HRMS) for cross-verification .
How can machine learning predict bioactivity of novel derivatives?
Level : Advanced
Methodological Answer :
- Data curation : Compile structural descriptors (e.g., Morgan fingerprints, topological polar surface area) and bioactivity data from public databases (ChEMBL, PubChem).
- Model training : Use random forest or neural networks to correlate descriptors with IC₅₀ values.
- Validation : External test sets (e.g., newly synthesized analogs) assess prediction accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
